BACE1 Inhibitory Potency: Direct Comparison with Patent Analogs
In a standardized BACE1 enzymatic assay, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide (US10829500, Example 2) demonstrated an IC50 of 49 nM [1]. This places it as an intermediate-potency compound within its immediate patent family, showing a 1.8-fold lower potency than Example 5 (IC50 = 28 nM) but a 1.8-fold higher potency than Example 3 (IC50 = 86 nM) [2]. This quantitative ranking allows researchers to select the optimal tool compound for their specific potency requirements.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | Example 5: IC50 = 28 nM; Example 3: IC50 = 86 nM; Example 1: IC50 = 86 nM; Example 4: IC50 = 96 nM |
| Quantified Difference | 1.8-fold less potent than the most potent analog (Example 5); 1.8-fold more potent than Example 3 and Example 1. |
| Conditions | Recombinant human BACE1 (Beta-secretase 1) inhibition assay. |
Why This Matters
Knowing the exact IC50 value and its rank order among close structural analogs is critical for selecting the appropriate compound for dose-response studies, cellular assays, and in vivo efficacy models where a specific window of target engagement is desired.
- [1] BindingDB. (2021). Affinity data for BDBM472827 (US10829500, Exam. 2). BindingDB. View Source
- [2] BindingDB. (2021). Primary Search Results for Ki, Entry ID 9523. BindingDB. View Source
